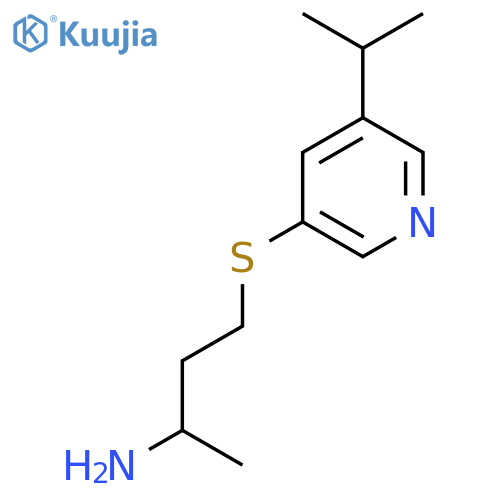Cas no 2169044-17-9 (4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine)
4-{5-(プロパン-2-イル)ピリジン-3-イルスルファニル}ブタン-2-アミンは、ピリジン骨格とアミン基を有する有機硫黄化合物です。その特徴的な構造により、医薬品中間体や機能性材料の合成において高い反応性と選択性を示します。プロパン-2-イル基とスルファニル基の存在は、分子の脂溶性を調整し、生体膜透過性の最適化が可能です。また、アミン基は求核性や金属配位能を有するため、触媒反応やキラル合成への応用が期待されます。本化合物は高い純度で提供可能であり、精密有機合成や創薬研究における信頼性の高い試薬として利用されています。

2169044-17-9 structure
商品名:4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine
- EN300-1478448
- 4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
- 2169044-17-9
-
- インチ: 1S/C12H20N2S/c1-9(2)11-6-12(8-14-7-11)15-5-4-10(3)13/h6-10H,4-5,13H2,1-3H3
- InChIKey: DZPPUGDBWVPXDP-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=CC(=C1)C(C)C)CCC(C)N
計算された属性
- せいみつぶんしりょう: 224.13471982g/mol
- どういたいしつりょう: 224.13471982g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 64.2Ų
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478448-100mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 100mg |
$1648.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-5000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 5000mg |
$5429.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-2500mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 2500mg |
$3670.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-10000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 10000mg |
$8049.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-1.0g |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1478448-1000mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 1000mg |
$1872.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-250mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 250mg |
$1723.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-500mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 500mg |
$1797.0 | 2023-09-28 | ||
| Enamine | EN300-1478448-50mg |
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine |
2169044-17-9 | 50mg |
$1573.0 | 2023-09-28 |
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2169044-17-9 (4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量